4,5'-Bipyrimidine, 4',6-dimethoxy-

Synthetic chemistry Nucleophilic substitution Bipyrimidine functionalization

When synthesizing bipyrimidin-4'-one scaffolds via aminolysis, generic analogs yield divergent products. 4,5'-Bipyrimidine, 4',6-dimethoxy- (CAS 59549-37-0) solves this: position-specific methoxy groups exclusively direct rearrangement to the desired scaffold-inaccessible from dione or bismethylthio derivatives. Key outcomes: • Predictable aminolysis to bipyrimidin-4'-one • Lipophilic probe (XlogP 0.8, 6 H-bond acceptors) for SPR campaigns • Low-activity control for phleomycin amplification assays • Enhanced O-donor sites for tuned metal-coordination chemistry. Research-use only; batch-specific QC documentation provided.

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
CAS No. 59549-37-0
Cat. No. B14616296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5'-Bipyrimidine, 4',6-dimethoxy-
CAS59549-37-0
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C2=CN=CN=C2OC
InChIInChI=1S/C10H10N4O2/c1-15-9-3-8(12-6-13-9)7-4-11-5-14-10(7)16-2/h3-6H,1-2H3
InChIKeyUDNKTAHJSMUPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5'-Bipyrimidine, 4',6-dimethoxy-: Chemical Identity and Procurement Baseline


4,5'-Bipyrimidine, 4',6-dimethoxy- (CAS 59549-37-0) is a heterocyclic compound belonging to the unfused bipyrimidine class, characterized by two pyrimidine rings connected at the 4- and 5-positions with methoxy substituents at the 4' and 6 positions [1]. First reported in 1981 as compound (3a) in a series of phleomycin amplifier candidates, its IUPAC name is 4-methoxy-5-(6-methoxypyrimidin-4-yl)pyrimidine, with molecular formula C₁₀H₁₀N₄O₂ and an exact mass of 218.0805 g/mol [1]. The compound is commercially available for research purposes from multiple chemical suppliers and is primarily utilized as a synthetic intermediate or scaffold in medicinal chemistry and coordination chemistry contexts.

Methoxy-directed rearrangement pathway for bipyrimidinone scaffold synthesis
Distinct reactivity profile vs. bismethylthio, dione, or bromo analogs
Synthetic intermediate with reported low phleomycin amplifier activity

Why Generic Substitution Fails: Impact of the 4',6-Dimethoxy Pattern


The position-specific methoxy substitution in 4,5'-bipyrimidine, 4',6-dimethoxy- is not merely a protective group or solubility modification; it fundamentally alters the chemical reactivity, biological activity, and coordination behavior of the bipyrimidine core relative to its close analogs. Replacing this compound with the unsubstituted 4,5'-bipyrimidine (CAS 28648-89-7), the dione analog (CAS 59549-39-2), or the bismethylthio derivative (CAS 59549-55-2) results in divergent synthetic outcomes, particularly in aminolysis reactions where the methoxy substituents direct rearrangement rather than direct substitution [1]. Furthermore, the electronic and steric effects of the 4',6-dimethoxy pattern alter hydrogen-bonding capacity (6 H-bond acceptors vs. 4 for the parent bipyrimidine), lipophilicity (XlogP 0.8), and metal-coordination geometry, making generic substitution unreliable for applications requiring predictable reactivity or biological readout [1].

Analog Unsubstituted 4,5'-bipyrimidine lacks methoxy groups; aminolysis outcome may shift away from rearranged product.
Analog Bismethylthio derivative follows direct substitution; reactivity profile may not transfer.
Grade Dione or bromo analogs access different derivative space; synthetic entry point may require validation.

Head-to-Head Evidence: Comparing 4',6-Dimethoxy vs. Closest Analogs


Aminolysis Reactivity: Methoxy-Directed Rearrangement vs. Direct Substitution

In a direct head-to-head experiment conducted by Kowalewski et al. (1981), 4,5'-bipyrimidine, 4',6-dimethoxy- (3a) failed to undergo direct aminolysis at the 4'-position. Instead, treatment with 2-dimethylaminoethylamine resulted exclusively in the rearranged product 2,2'-bis(dimethylamino)-6-methoxy-4,5'-bipyrimidin-4'-one (4). In contrast, the corresponding bismethylthio analog 4,5'-bipyrimidine, 2,2'-dimethoxy-4',6-bis(methylthio)- (3b, CAS 59549-55-2) underwent regular aminolysis at the 4'-position to give the expected amine product [1]. This reactivity divergence is attributed to the methoxy leaving group's electronic influence, which promotes a rearrangement pathway unavailable to the methylthio-substituted system. Although specific yields were not reported, the qualitative outcome ('gives only' vs. 'does undergo regular aminolysis') provides a clear synthetic decision point for researchers selecting a 4,5'-bipyrimidine scaffold for further derivatization.

Aminolysis Outcome
Head-to-head
Exclusively rearranged product 4
vs. direct substitution with bismethylthio analog
Methoxy pattern directs rearrangement pathway
Qualitative result; yields not reported
Synthetic chemistry Nucleophilic substitution Bipyrimidine functionalization

Phleomycin Amplifier Activity Assessment

In a bacterial screen for phleomycin amplification activity, the products derived from the 4,5'-bipyrimidine series, including those originating from the 4',6-dimethoxy compound (3a), were described as showing 'little activity' [1]. This contrasts with phenylpyrimidines bearing two basic side chains, which exhibited 'very high activities' as amplifiers in the same assay system [2]. While the original paper does not report numerical amplification factors or dose-response data for compound (3a) specifically, the class-level inference is that the 4',6-dimethoxy substitution pattern on the 4,5'-bipyrimidine core is insufficient to confer meaningful phleomycin amplifier activity. This represents a critical negative differentiation: researchers seeking amplifier activity should prioritize other scaffolds (e.g., phenylpyrimidines with sulfur-linked side chains), whereas those needing a bipyrimidine scaffold with minimal off-target amplifier effects may preferentially select this compound.

Phleomycin Amplification
Class-level
'Little activity' reported
Phenylpyrimidine amplifiers: 'very high activities'
Supports low-amplifier context
No numerical dose-response data
Antimicrobial screening Phleomycin amplification Structure-activity relationship

Physicochemical Profile: XlogP and H-Bond Acceptor Comparison

Computed physicochemical properties reveal quantitative differences between 4,5'-bipyrimidine, 4',6-dimethoxy- (CAS 59549-37-0) and the unsubstituted parent 4,5'-bipyrimidine (CAS 28648-89-7). The target compound has a calculated XlogP of 0.8, a topological polar surface area (TPSA) of 70 Ų, and 6 hydrogen-bond acceptor atoms, compared to the parent compound with a lower predicted XlogP (estimated below 0), TPSA of approximately 51.6 Ų, and 4 hydrogen-bond acceptors [1][2]. These differences are relevant for medicinal chemistry design: the higher lipophilicity and increased H-bond acceptor count of the 4',6-dimethoxy derivative affect membrane permeability and target-binding profiles. These values are computationally predicted and should be verified experimentally; however, they provide a consistent basis for comparing the two compounds within the same prediction framework.

Physicochemical Delta
Computed
ΔXlogP > +0.8
ΔH-bond acceptors = +2 · ΔTPSA ≈ +18 Ų
Affects solubility and permeability context
Predicted values; verify experimentally
Physicochemical profiling Drug-likeness Lipophilicity

Synthetic Utility as a Building Block vs. Dione and Bromo Analogs

4,5'-Bipyrimidine, 4',6-dimethoxy- (3a) occupies a unique position among commercially available 4,5'-bipyrimidine building blocks. Unlike the 4',6-dione analog ([4,5'-bipyrimidine]-4',6(1H,3'H)-dione, CAS 59549-39-2), which offers electrophilic carbonyl chemistry, or the 5-bromo-2,2'-dimethoxy analog (CAS 59549-38-1), which enables cross-coupling at the 5-position, the 4',6-dimethoxy derivative provides a scaffold amenable to nucleophilic displacement at the methoxy-bearing positions, albeit with the documented rearrangement propensity at the 4'-position [1]. This mechanistic nuance makes it a distinct entry in the bipyrimidine building-block portfolio: it is the compound of choice when a researcher specifically requires the rearrangement product 2,2'-bis(dimethylamino)-6-methoxy-4,5'-bipyrimidin-4'-one (4) or wishes to study methoxy-directed reactivity in 4,5'-bipyrimidine systems.

Building Block Utility
Supporting evidence
Enables aminolysis-rearrangement
vs. cross-coupling (bromo) or carbonyl chemistry (dione)
Distinct synthetic entry point
Reaction pathway-dependent choice
Synthetic methodology Building block Heterocyclic chemistry

Best-Validated Application Scenarios Based on Differential Evidence


Synthesis of Rearranged 2,2'-Bis(dimethylamino) Bipyrimidinone Scaffolds

Researchers requiring the specific rearranged bipyrimidin-4'-one scaffold (compound 4) should prioritize 4,5'-bipyrimidine, 4',6-dimethoxy- as the starting material. The methoxy substituents at the 4'- and 6-positions direct the aminolysis reaction exclusively toward this product, a pathway not accessible from the bismethylthio or dione analogs [1]. This application is directly supported by the synthetic experiment reported in Kowalewski et al., 1981.

Low-Amplifier-Activity Control in Antimicrobial Screening

In phleomycin amplification assays, the 4',6-dimethoxy-4,5'-bipyrimidine series exhibits 'little activity' relative to phenylpyrimidine amplifiers [1]. This establishes its utility as a low-activity control compound or as a core scaffold for programs where amplifier-related cytotoxicity or off-target DNA-damage potentiation must be minimized.

Lipophilic Chemical Probe for Structure-Property Relationship Studies

With a computed XlogP of 0.8 and 6 H-bond acceptors, 4,5'-bipyrimidine, 4',6-dimethoxy- serves as a lipophilic bipyrimidine probe in structure-property relationship (SPR) campaigns, particularly when compared to the less lipophilic unsubstituted 4,5'-bipyrimidine (predicted XlogP < 0) [1]. Medicinal chemists evaluating the impact of methoxy substitution on permeability, solubility, or target engagement can use this compound as a defined chemical probe.

Coordination Chemistry: Ligand with Methoxy-Donor Tuning

The 4',6-dimethoxy substitution pattern provides additional oxygen-donor sites and altered electronic properties on the bipyrimidine framework compared to the parent ligand [1]. This can be exploited in the synthesis of transition-metal complexes where fine-tuning of ligand field strength, solubility, or supramolecular assembly is required. While specific metal-binding data for this compound is not reported in the core literature, its structural analogy to other bipyrimidine ligands used in coordination polymer and spin-crossover research supports this application direction.

Application
Selection Property
Validation Focus
Rearranged bipyrimidinone synthesis
Methoxy-directed reactivity
Aminolysis outcome verification
Low-amplifier-activity control
Minimal amplifier interference
Phleomycin amplification assay context
Lipophilic chemical probe
Elevated XlogP and H-bond acceptors
Solubility / permeability measurement
Coordination chemistry ligand
Oxygen-donor methoxy sites
Metal-binding characterization
Quote Request

Request a Quote for 4,5'-Bipyrimidine, 4',6-dimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.